molecular formula C9H12BClO3 B1586962 3-Chloro-4-propoxyphenylboronic acid CAS No. 480438-57-1

3-Chloro-4-propoxyphenylboronic acid

Cat. No. B1586962
M. Wt: 214.45 g/mol
InChI Key: IDDBWHWERWCIGU-UHFFFAOYSA-N
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Description

3-Chloro-4-propoxyphenylboronic acid, also known as CPPBA, is a boronic acid derivative that is extensively utilized in organic synthesis and scientific research . It serves as a potent Lewis acid, functioning as a catalyst .


Molecular Structure Analysis

The molecular formula of 3-Chloro-4-propoxyphenylboronic acid is C9H12BClO3 . The InChI code is 1S/C9H12BClO3/c1-2-5-14-9-4-3-7 (10 (12)13)6-8 (9)11/h3-4,6,12-13H,2,5H2,1H3 .


Physical And Chemical Properties Analysis

3-Chloro-4-propoxyphenylboronic acid has a molecular weight of 214.45 . It has a density of 1.23 g/cm3 . The melting point is 143-148 °C (lit.) , and the boiling point is 364.7ºC at 760 mmHg . The compound has a refractive index of 1.531 .

Scientific Research Applications

Phenolic Compounds in Pharmacology

Phenolic acids, including chlorogenic acids, have gained attention for their diverse biological and pharmacological effects. Chlorogenic Acid (CGA) is known for its antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension activities, and its ability to modulate lipid metabolism and glucose levels. These properties suggest potential therapeutic roles in treating disorders like hepatic steatosis, cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).

Environmental Impact of Chlorinated Compounds

Chlorinated compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used herbicide, have been reviewed for their toxicological impacts. Studies focus on their presence in the environment, toxicity to non-target species, and potential for contributing to resistance in microbial populations. The need for further research into the degradation, accumulation, and exposure impacts of these compounds is highlighted to inform regulation and policies (Islam et al., 2017).

Antioxidant Properties of Phenolic Compounds

The antioxidant activity of phenolic compounds is a significant area of study, with various assays developed to measure this property. These studies are crucial for understanding the mechanisms through which these compounds protect against oxidative stress, which is linked to numerous chronic diseases. Methods like ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and others have been utilized to assess the antioxidant capacity of complex samples, including those containing chlorinated phenolic compounds (Munteanu & Apetrei, 2021).

Sorption and Biodegradation of Phenoxy Herbicides

The environmental behavior of phenoxy herbicides, including their sorption to soils and biodegradation, has been reviewed. Soil organic matter and iron oxides are identified as significant sorbents for these compounds. Understanding the interaction between phenoxy herbicides and various soil components is essential for assessing their environmental fate and potential impacts (Werner et al., 2012).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P305, P351, and P338 . It is recommended to refer to the MSDS for complete safety information .

properties

IUPAC Name

(3-chloro-4-propoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BClO3/c1-2-5-14-9-4-3-7(10(12)13)6-8(9)11/h3-4,6,12-13H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDDBWHWERWCIGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCCC)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00393126
Record name 3-Chloro-4-propoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-propoxyphenylboronic acid

CAS RN

480438-57-1
Record name 3-Chloro-4-propoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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